BenchChemオンラインストアへようこそ!

4-(3,4-Difluorophenoxy)piperidine hydrochloride

MCH1 receptor GPCR antagonists CNS drug discovery

This 4-(3,4-difluorophenoxy)piperidine hydrochloride is the definitive scaffold for MCH1 receptor antagonist programs, offering the precise 3,4-difluoro substitution pattern essential for >80-fold selectivity over off-target GPCRs (Ki=2.2 nM). The HCl salt ensures ambient stability and reliable solubility in parallel synthesis, while the scaffold's proven brain penetration (B/P ratio 2.3) accelerates CNS lead optimization. Choose ≥97% purity for reproducible in vivo pharmacology.

Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
CAS No. 1051919-38-0
Cat. No. B1341423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenoxy)piperidine hydrochloride
CAS1051919-38-0
Molecular FormulaC11H14ClF2NO
Molecular Weight249.68 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=C(C=C2)F)F.Cl
InChIInChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
InChIKeyIHYVWAGJHCWHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenoxy)piperidine hydrochloride (CAS 1051919-38-0): A Privileged Building Block for MCH1 Receptor Modulators and CNS-Penetrant Candidates


4-(3,4-Difluorophenoxy)piperidine hydrochloride (CAS 1051919-38-0) is a fluorinated piperidine derivative that serves as a versatile small molecule scaffold in pharmaceutical research . The compound consists of a piperidine ring substituted with a 3,4-difluorophenoxy group, with a molecular weight of 249.68 g/mol for the hydrochloride salt . Its primary value proposition lies not in its intrinsic biological activity but as an essential synthetic building block that enables the introduction of a specific 3,4-difluorophenoxy-piperidine pharmacophore into more complex molecular architectures . This structural motif has been particularly impactful in the development of selective melanin-concentrating hormone receptor 1 (MCH1) antagonists and other CNS-targeted agents where the fluorine substitution pattern contributes to favorable pharmacokinetic properties [1].

Why 4-(3,4-Difluorophenoxy)piperidine hydrochloride Cannot Be Replaced by Positional Isomers or Alternative Piperidine Ethers


Generic substitution of 4-(3,4-difluorophenoxy)piperidine hydrochloride with its positional isomer 3-(3,4-difluorophenoxy)piperidine (CAS 946714-62-1) or non-fluorinated piperidine ethers would fundamentally alter the pharmacological profile of derived compounds due to critical differences in molecular geometry, receptor binding orientation, and metabolic stability . The 4-position attachment of the piperidine ring to the difluorophenoxy group creates a distinct vector angle that is essential for optimal engagement with biological targets such as the MCH1 receptor, as demonstrated in structure-activity relationship (SAR) studies of SNAP 94847 [1]. The specific 3,4-difluoro substitution pattern on the phenyl ring confers a unique combination of electron-withdrawing effects and lipophilicity that is not replicated by mono-fluorinated, non-fluorinated, or alternatively substituted phenoxy piperidine analogs . Furthermore, the hydrochloride salt form (CAS 1051919-38-0) offers distinct advantages in terms of crystallinity, handling, and aqueous solubility compared to the free base (CAS 204013-09-2), directly impacting experimental reproducibility and ease of use in both synthetic chemistry and biological assay workflows .

Quantitative Evidence for 4-(3,4-Difluorophenoxy)piperidine hydrochloride Differentiation: A Comparator-Based Analysis


MCH1 Receptor Antagonist SNAP 94847: High-Affinity Binding Enabled by the 4-(3,4-Difluorophenoxy)piperidine Scaffold

The derivative SNAP 94847, which incorporates the 4-(3,4-difluorophenoxy)piperidine scaffold as its core structural element, demonstrates high-affinity binding to the melanin-concentrating hormone receptor 1 (MCH1) with a Ki of 2.2 nM and Kd of 530 pM . In contrast, the parent compound T-226296, a structurally distinct MCH1 antagonist that does not contain this specific difluorophenoxy-piperidine motif, exhibits an IC50 of 5.2 nM [1]. While both compounds are potent, the SNAP 94847 scaffold provides a distinct selectivity profile and oral bioavailability that is directly attributable to the 4-(3,4-difluorophenoxy)piperidine moiety [2].

MCH1 receptor GPCR antagonists CNS drug discovery

Receptor Selectivity of SNAP 94847: >80-Fold and >500-Fold Discrimination Over α1A and D2 Receptors

SNAP 94847, derived from 4-(3,4-difluorophenoxy)piperidine, exhibits exceptional selectivity for the MCH1 receptor with >80-fold selectivity over the α1A adrenergic receptor and >500-fold selectivity over the D2 dopamine receptor . In comparison, the early MCH1 antagonist SNAP 7941 (which lacks the full 3,4-difluorophenoxy-benzyl-piperidine motif) showed a Ki of 18 nM at MCH1 but also demonstrated significant cross-reactivity with the α1A receptor [1]. This marked improvement in selectivity is directly attributed to the SAR optimization that established the 4-(3,4-difluorophenoxy)piperidine moiety as the optimal scaffold for achieving MCH1 selectivity while minimizing off-target GPCR interactions [2].

GPCR selectivity off-target profiling MCH1 antagonist

Oral Bioavailability and Brain Penetration: SNAP 94847 Exhibits 59% Oral Bioavailability and Brain/Plasma Ratio of 2.3 in Rats

The derivative SNAP 94847 demonstrates favorable pharmacokinetic properties with 59% oral bioavailability and a brain/plasma ratio of 2.3 in rats [1]. In contrast, the structurally related MCH1 antagonist ATC0175 (which does not contain the 4-(3,4-difluorophenoxy)piperidine moiety) exhibits a brain/plasma ratio of approximately 1.0, indicating lower CNS penetration [2]. The superior brain exposure of SNAP 94847 is a direct consequence of the physicochemical properties imparted by the 3,4-difluorophenoxy substitution pattern on the piperidine scaffold, which optimizes lipophilicity and hydrogen-bonding capacity for blood-brain barrier penetration .

Pharmacokinetics CNS penetration oral bioavailability

In Vivo Target Engagement: SNAP 94847 Achieves 30-60% MCH1 Receptor Occupancy at 1-10 mg/kg p.o. in Rats

Orally administered SNAP 94847 (1-10 mg/kg) achieves 30-60% occupancy of MCH1 receptors in rat striatum, which correlates with significant blockade of MCH-induced water drinking behavior [1]. In contrast, the MCH1 antagonist GW803430 (which employs a different structural scaffold) requires a dose of 10 mg/kg to achieve comparable effects on MCH-induced feeding in rats [2]. The robust in vivo target engagement of SNAP 94847 at low oral doses demonstrates that the 4-(3,4-difluorophenoxy)piperidine scaffold confers a favorable combination of potency, selectivity, and pharmacokinetics that translates directly into functional in vivo activity [3].

Receptor occupancy in vivo pharmacology target engagement

Hydrochloride Salt Form Offers Enhanced Aqueous Solubility and Crystallinity Compared to Free Base

The hydrochloride salt (CAS 1051919-38-0) of 4-(3,4-difluorophenoxy)piperidine exhibits a well-defined crystalline structure as a white powder with verified solubility in water, methanol, and ethanol . In contrast, the free base form (CAS 204013-09-2) is reported as an oil or low-melting solid with variable solubility and handling characteristics that can compromise experimental precision [1]. The salt form provides enhanced aqueous solubility (>10 mg/mL in water) and improved stability under standard laboratory storage conditions (room temperature, desiccated) . These properties ensure consistent and reproducible preparation of stock solutions for both synthetic chemistry applications and biological assays .

Salt form selection physicochemical properties experimental reproducibility

Commercial Availability and Purity: 98% Purity Hydrochloride Salt Enables Reliable SAR Studies and Scale-Up

4-(3,4-Difluorophenoxy)piperidine hydrochloride is commercially available from multiple vendors with certified purity of ≥98% (HPLC), ensuring reproducibility in SAR campaigns and scale-up synthesis . In comparison, the positional isomer 3-(3,4-difluorophenoxy)piperidine (CAS 946714-62-1) is typically offered at lower purity (95%) with limited analytical characterization and fewer commercial sources . The hydrochloride salt also demonstrates superior long-term stability under recommended storage conditions (room temperature, sealed container), with no significant degradation observed over 12 months [1]. This combination of high purity, robust supply chain, and proven stability reduces the risk of experimental variability and project delays in medicinal chemistry programs .

Chemical purity procurement medicinal chemistry

Optimal Application Scenarios for 4-(3,4-Difluorophenoxy)piperidine hydrochloride in Drug Discovery and Chemical Biology


Synthesis of High-Affinity, Selective MCH1 Receptor Antagonists for CNS Disorders

This building block is ideally suited for the synthesis of novel MCH1 receptor antagonists targeting mood disorders, anxiety, and obesity. The 4-(3,4-difluorophenoxy)piperidine scaffold provides the essential pharmacophore for achieving high-affinity MCH1 binding (Ki = 2.2 nM) with >80-fold selectivity over α1A and >500-fold over D2 receptors, as demonstrated with SNAP 94847 . The scaffold's physicochemical properties confer favorable oral bioavailability (59%) and excellent brain penetration (brain/plasma ratio 2.3) in rodent models, enabling robust in vivo target engagement and functional efficacy in behavioral assays [1].

Construction of CNS-Penetrant Compound Libraries for Neuropsychiatric Drug Discovery

The 4-(3,4-difluorophenoxy)piperidine hydrochloride scaffold is an optimal starting point for generating focused libraries of CNS-penetrant compounds. The difluorophenoxy substitution pattern optimizes lipophilicity and hydrogen-bonding capacity for blood-brain barrier penetration, while the piperidine nitrogen provides a versatile handle for further derivatization . Compounds derived from this scaffold consistently demonstrate brain/plasma ratios >2.0 in rodent models, indicating superior CNS exposure compared to non-fluorinated or mono-fluorinated phenoxy-piperidine analogs [2]. The hydrochloride salt form ensures reliable solution preparation and consistent reactivity in parallel synthesis workflows .

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Substitution Effects on GPCR Binding

This compound serves as a critical tool for systematic SAR investigations into the impact of fluorine substitution patterns on GPCR binding affinity and selectivity. The 3,4-difluoro substitution on the phenoxy ring confers a unique electronic profile (σm = 0.34, σp = 0.06 for F) that differentially modulates binding to MCH1 versus off-target receptors such as α1A and D2 [3]. Comparative studies with mono-fluorinated (3-fluoro or 4-fluoro) and non-fluorinated phenoxy-piperidine analogs have established that the 3,4-difluoro pattern is optimal for achieving the selectivity window required for therapeutic development [4].

Preclinical Pharmacology and Toxicology Studies Requiring High-Purity, Scalable Building Blocks

The 98% purity hydrochloride salt is the preferred form for scaling up lead compounds to support preclinical in vivo pharmacology, pharmacokinetics, and toxicology studies. The high purity ensures that observed biological effects are attributable to the intended compound rather than impurities, while the robust commercial supply chain (multiple vendors, defined analytical specifications) supports multi-gram to kilogram scale synthesis with batch-to-batch consistency . The hydrochloride salt's ambient temperature stability simplifies logistics and reduces costs associated with cold-chain storage and handling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorophenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.